2-(4-Methoxyphenyl)nicotinaldehyde
Overview
Description
“2-(4-Methoxyphenyl)nicotinaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It belongs to the class of aromatic aldehydes.
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)nicotinaldehyde” has been characterized with the help of Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra . Further analysis of the molecular structure is not available in the retrieved sources.
Chemical Reactions Analysis
Specific chemical reactions involving “2-(4-Methoxyphenyl)nicotinaldehyde” are not detailed in the retrieved sources .
Physical And Chemical Properties Analysis
“2-(4-Methoxyphenyl)nicotinaldehyde” has a molecular weight of 213.23 g/mol . It has a predicted density of 1.161±0.06 g/cm3 and a predicted boiling point of 382.0±37.0 °C . The melting point is reported to be between 97-100°C .
Scientific Research Applications
Proteomics Research
“2-(4-Methoxyphenyl)nicotinaldehyde” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.
Synthesis of Benzothiazoles
This compound is used in the synthesis of benzothiazoles . Benzothiazoles and their derivatives have been of considerable interest to organic and medicinal chemists for many years due to their potent antitumor activity and other important pharmaceutical utilities, such as treatment of inflammatory diseases, epilepsy, analgesia, viral infections, cancer, and tuberculosis .
3. Ab Initio and Density Functional Theory Studies The molecular structure and vibrational frequencies of “2-(4-Methoxyphenyl)nicotinaldehyde” have been investigated with ab initio (HF) and density functional theory methods . These studies are important for understanding the properties of the compound and predicting its behavior in different conditions.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)nicotinaldehyde are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of triple-negative breast cancer (TNBC), a subtype of breast cancer characterized by the lack of expression of HER2, progesterone receptors, or estrogen receptors .
Mode of Action
It is known to interact with its targets, egfr and vegfr-2, leading to changes in the cellular environment . The compound’s interaction with these receptors is believed to inhibit their activity, thereby slowing down the progression of TNBC .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 pathways, which are involved in cell proliferation and angiogenesis, respectively . By inhibiting these pathways, 2-(4-Methoxyphenyl)nicotinaldehyde can potentially slow down the growth and spread of TNBC .
Pharmacokinetics
It has been reported that the compound and its derivatives meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
It is believed that the compound’s interaction with egfr and vegfr-2 leads to the inhibition of these receptors, which in turn slows down the progression of tnbc .
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13-11(9-15)3-2-8-14-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJFIXDFODEDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257803 | |
Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)nicotinaldehyde | |
CAS RN |
885949-59-7 | |
Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901257803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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